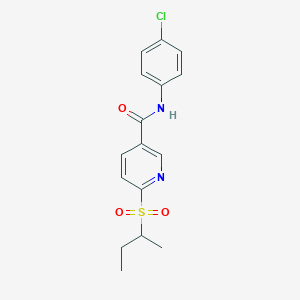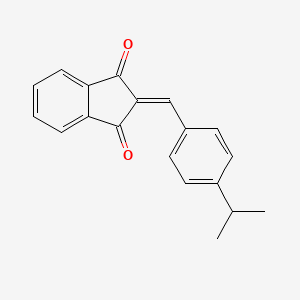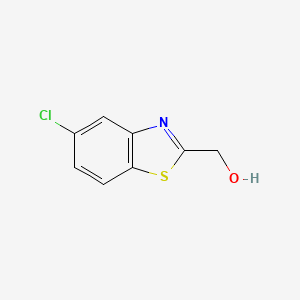
3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” is a chemical compound that belongs to the class of benzamides. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, a benzamide group, and a 3-hydroxy-3-propyl group . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve protodeboronation of alkyl boronic esters . This reaction utilizes a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
Thiophene, a key component of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Chemical Synthesis and Drug Development
Compounds related to 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide are integral to synthesizing a wide array of pharmacologically active molecules. For example, derivatives of benzo[b]thiophen, which share a structural resemblance, have been prepared for pharmacological evaluation, highlighting the role of such compounds in developing therapeutic agents (Chapman, Scrowston, & Westwood, 1969). Similarly, the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives and their antimicrobial activity showcase the potential of chloro-substituted benzothiophene derivatives in creating new antimicrobial agents (Naganagowda & Petsom, 2011).
Material Science and Catalysis
In material science, compounds featuring benzamide and thiophene units are explored for their potential in creating new materials and catalysis. For instance, the development of polybenzoxazine materials using phloretic acid, a compound related to the benzamide group, as a renewable building block demonstrates the versatility of these compounds in enhancing the reactivity of molecules towards ring formation, paving the way towards sustainable material development (Trejo-Machin et al., 2017).
Pharmacological Research
In pharmacological research, the synthesis of novel derivatives containing benzamide and thiophene moieties is ongoing, with many compounds evaluated for their antioxidant, antimicrobial, and enzyme inhibition activities. For example, a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidants, some outperforming well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). Additionally, thiourea derivatives, including benzamide structures, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms, indicating potential for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
将来の方向性
The future directions for “3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, it could be of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOUHPGBJGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2871060.png)
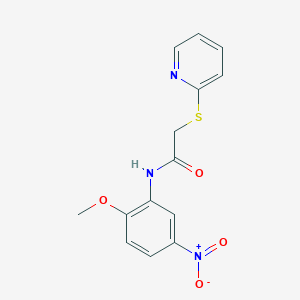
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid](/img/structure/B2871064.png)
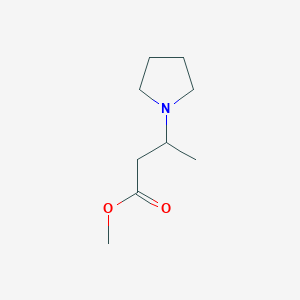

![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2871068.png)
![4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile](/img/structure/B2871072.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
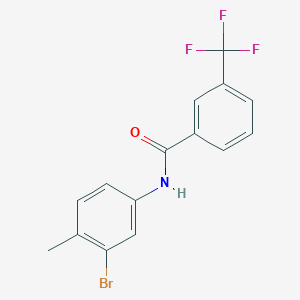
methanone](/img/structure/B2871077.png)
